molecular formula C18H24N4O B12453909 N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide

N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide

Cat. No.: B12453909
M. Wt: 312.4 g/mol
InChI Key: YIYHVGVPBXSAGR-UHFFFAOYSA-N
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Description

N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide is a complex organic compound that features a tert-butyl group, a pyrroloquinoline moiety, and a glycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide is unique due to its combination of a tert-butyl group, a pyrroloquinoline moiety, and a glycinamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

2-(tert-butylamino)-N-(1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)acetamide

InChI

InChI=1S/C18H24N4O/c1-18(2,3)19-11-15(23)21-16-12-7-5-6-8-14(12)20-17-13(16)9-10-22(17)4/h5-8,19H,9-11H2,1-4H3,(H,20,21,23)

InChI Key

YIYHVGVPBXSAGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(=O)NC1=C2CCN(C2=NC3=CC=CC=C31)C

Origin of Product

United States

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